4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole
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Overview
Description
4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its unique combination of a nitro group, a perfluorooctyl chain, and a phenyl group, which impart distinct chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazines with 1,3-diketones or their equivalents in the presence of a nitro group and a perfluorooctyl chain . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like iodine or transition metals .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Addition: The perfluorooctyl chain can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as halogens or sulfonyl chlorides.
Addition: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and addition products with modified perfluorooctyl chains .
Scientific Research Applications
4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including coatings and polymers with unique properties
Mechanism of Action
The mechanism of action of 4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the perfluorooctyl chain can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The phenyl group can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-perfluorooctyl-5-methyl-1H-pyrazole
- 4-Nitro-3-perfluorooctyl-5-ethyl-1H-pyrazole
- 4-Nitro-3-perfluorooctyl-5-phenyl-1H-imidazole
Uniqueness
4-Nitro-3-perfluorooctyl-5-phenyl-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the perfluorooctyl chain enhances its stability and lipophilicity, making it suitable for applications in various fields .
Properties
Molecular Formula |
C17H6F17N3O2 |
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Molecular Weight |
607.22 g/mol |
IUPAC Name |
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-4-nitro-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C17H6F17N3O2/c18-10(19,9-8(37(38)39)7(35-36-9)6-4-2-1-3-5-6)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h1-5H,(H,35,36) |
InChI Key |
XTOBJHWLZCBMLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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